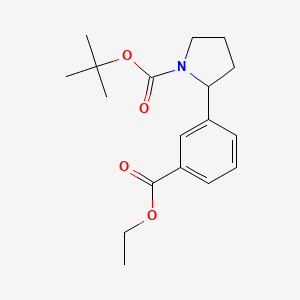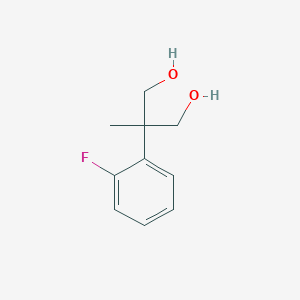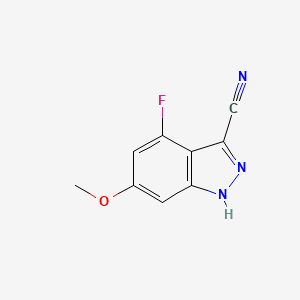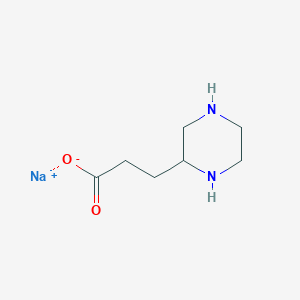
5-(Etilsulfonil)picolinonitrilo
Descripción general
Descripción
5-(Ethylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2S . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-(Ethylsulfonyl)picolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Ethylsulfonyl)picolinonitrile, such as its melting point, boiling point, and density, are not directly mentioned in the available literature .Aplicaciones Científicas De Investigación
Uso en la industria farmacéutica
“5-(Etilsulfonil)picolinonitrilo” se utiliza en la industria farmacéutica. Es un componente clave en la síntesis de Amisulprida, un medicamento antipsicótico . El compuesto se utiliza para crear una solución para Amisulprida, que luego se utiliza como material de referencia certificado .
Síntesis de 3-hidroxi-4-sustituidos picolinonitrilos
El compuesto juega un papel crucial en la síntesis de 3-hidroxi-4-sustituidos picolinonitrilos . Este proceso implica la ciclización catalizada por oro(I) de 4-propargil-aminoisoxazoles y la posterior escisión del enlace N−O de las isoxazolopiridinas .
Creación de moléculas biológicamente activas
“this compound” se utiliza en la creación de moléculas biológicamente activas, específicamente 2,3,4-trisustituidas piridinas . Estas moléculas se encuentran en varios compuestos con actividad biológica significativa, como la acetilcolinesterasa humana inhibida por agentes nerviosos, agentes antiinflamatorios, agentes antifúngicos y agentes antiinfluenza .
Construcción de grupos funcionales
El grupo ciano en “this compound” proporciona oportunidades para construir una variedad de grupos funcionales, incluyendo grupos amino, metilo, amido, imidato, amidoxima, ceto, carboxilo y éster, en un solo paso . Esto lo convierte en un valioso intermedio sintético para las piridinas 2,3,4-trisustituidas .
Introducción de grupos acilo y alquilo
El grupo 3-hidroxilo en “this compound” proporciona oportunidades para introducir varios grupos acilo y alquilo en un solo paso . Esta propiedad aumenta aún más su valor como intermedio sintético .
Protodesboronación
“this compound” puede utilizarse potencialmente en reacciones de protodesboronación . Aunque los detalles específicos de esta aplicación no están disponibles en los resultados de la búsqueda, la protodesboronación es una reacción valiosa en la síntesis orgánica, que a menudo se utiliza en la formación de enlaces carbono-carbono .
Análisis Bioquímico
Biochemical Properties
5-(Ethylsulfonyl)picolinonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of 5-(Ethylsulfonyl)picolinonitrile to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 5-(Ethylsulfonyl)picolinonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-(Ethylsulfonyl)picolinonitrile can affect the expression of genes involved in stress responses and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-(Ethylsulfonyl)picolinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 5-(Ethylsulfonyl)picolinonitrile has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Ethylsulfonyl)picolinonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 5-(Ethylsulfonyl)picolinonitrile remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 5-(Ethylsulfonyl)picolinonitrile in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of 5-(Ethylsulfonyl)picolinonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and metabolic pathways without causing toxicity . At high doses, 5-(Ethylsulfonyl)picolinonitrile can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
5-(Ethylsulfonyl)picolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, 5-(Ethylsulfonyl)picolinonitrile can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-(Ethylsulfonyl)picolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of 5-(Ethylsulfonyl)picolinonitrile are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
5-(Ethylsulfonyl)picolinonitrile exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of 5-(Ethylsulfonyl)picolinonitrile is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles.
Propiedades
IUPAC Name |
5-ethylsulfonylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKGMOFZSQNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
